molecular formula C15H12N4O5 B11491006 4-methoxybenzyl 6-nitro-1H-benzotriazole-1-carboxylate

4-methoxybenzyl 6-nitro-1H-benzotriazole-1-carboxylate

Cat. No.: B11491006
M. Wt: 328.28 g/mol
InChI Key: GOZFXIJGAQQFFA-UHFFFAOYSA-N
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Description

4-methoxybenzyl 6-nitro-1H-benzotriazole-1-carboxylate is a compound that belongs to the benzotriazole family. Benzotriazoles are heterocyclic compounds known for their diverse applications in various fields, including medicinal chemistry, material science, and industrial processes. The compound features a benzotriazole core substituted with a 4-methoxybenzyl group and a nitro group, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxybenzyl 6-nitro-1H-benzotriazole-1-carboxylate typically involves the following steps:

    Nitration of Benzotriazole: The nitration of benzotriazole is achieved using a mixture of concentrated nitric acid and sulfuric acid. This step introduces the nitro group at the 6-position of the benzotriazole ring.

    Esterification: The nitrated benzotriazole is then subjected to esterification with 4-methoxybenzyl alcohol in the presence of a suitable catalyst, such as sulfuric acid or p-toluenesulfonic acid. This reaction forms the desired ester, this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-methoxybenzyl 6-nitro-1H-benzotriazole-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

    Hydrolysis: The ester linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

    Reduction: 4-methoxybenzyl 6-amino-1H-benzotriazole-1-carboxylate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: 4-methoxybenzyl alcohol and 6-nitro-1H-benzotriazole-1-carboxylic acid.

Scientific Research Applications

4-methoxybenzyl 6-nitro-1H-benzotriazole-1-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anticancer, antibacterial, and antiviral activities.

    Material Science: The compound is utilized in the development of advanced materials, such as corrosion inhibitors and UV stabilizers.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and molecular pathways.

    Industrial Applications: The compound is employed in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 4-methoxybenzyl 6-nitro-1H-benzotriazole-1-carboxylate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzotriazole core can bind to enzymes and receptors, modulating their activity and influencing biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Benzotriazole: The parent compound with similar structural features but lacking the methoxybenzyl and nitro groups.

    4-methoxybenzyl benzotriazole: Similar structure but without the nitro group.

    6-nitrobenzotriazole: Similar structure but without the methoxybenzyl group.

Uniqueness

4-methoxybenzyl 6-nitro-1H-benzotriazole-1-carboxylate is unique due to the presence of both the methoxybenzyl and nitro groups, which confer distinct chemical properties and reactivity

Properties

Molecular Formula

C15H12N4O5

Molecular Weight

328.28 g/mol

IUPAC Name

(4-methoxyphenyl)methyl 6-nitrobenzotriazole-1-carboxylate

InChI

InChI=1S/C15H12N4O5/c1-23-12-5-2-10(3-6-12)9-24-15(20)18-14-8-11(19(21)22)4-7-13(14)16-17-18/h2-8H,9H2,1H3

InChI Key

GOZFXIJGAQQFFA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)COC(=O)N2C3=C(C=CC(=C3)[N+](=O)[O-])N=N2

Origin of Product

United States

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